molecular formula C7H6F6O3 B2844461 Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate CAS No. 1827645-31-7

Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B2844461
CAS No.: 1827645-31-7
M. Wt: 252.112
InChI Key: SGTISEJLUUFWFM-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate: is a fluorinated organic compound with the molecular formula C7H6F6O3 . This compound is notable for its high fluorine content, which imparts unique chemical and physical properties. It is used in various fields, including organic synthesis and materials science, due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate is used as a building block in organic synthesis. Its fluorinated nature makes it valuable for the synthesis of fluorinated pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to introduce trifluoromethyl groups into drug candidates, enhancing their metabolic stability and bioavailability. It is also used in the synthesis of enzyme inhibitors and receptor modulators .

Industry: The compound is used in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance. It is also used in the development of advanced coatings and surface treatments .

Comparison with Similar Compounds

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate
  • Ethyl 4,4,4-trifluoro-2-butynoate
  • Trifluoroacetic acid ethyl ester

Comparison: Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high fluorine content and stability .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6O3/c1-2-16-5(15)3(6(8,9)10)4(14)7(11,12)13/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTISEJLUUFWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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